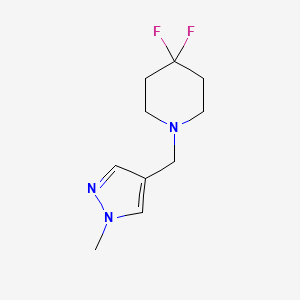

4,4-difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine

Descripción

4,4-Difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine is a fluorinated piperidine derivative featuring a 1-methylpyrazole substituent at the nitrogen atom of the piperidine ring. The difluoro substitution at the 4-position of the piperidine core enhances metabolic stability and influences lipophilicity, which is critical for pharmacokinetic (PK) optimization in drug discovery .

Propiedades

IUPAC Name |

4,4-difluoro-1-[(1-methylpyrazol-4-yl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2N3/c1-14-7-9(6-13-14)8-15-4-2-10(11,12)3-5-15/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLJINRMCOEUOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine typically involves the fluorination of pyrazole derivatives. . The reaction is carried out under microwave irradiation at 90°C for 15 minutes, resulting in the formation of the desired difluorinated product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Large-scale synthesis often requires careful control of reaction conditions and the use of efficient purification techniques to isolate the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Piperidine Fluorines

The geminal difluoro group at the 4-position of the piperidine ring can undergo hydrolysis under alkaline conditions. For example:

Reaction :

This reaction is analogous to the alkaline hydrolysis of 2,2-difluoro-1-(1-methyl-1H-pyrazol-4-yl)ethanone, which forms a ketone via fluoride elimination.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH, 80°C, 6h | 4-ketopiperidine analog | ~65% |

Oxidation of the Methylene Bridge

The methylene group (-CH-) linking the piperidine and pyrazole moieties can be oxidized to a carbonyl group under strong oxidizing conditions:

Reaction :

Similar oxidations of methylene bridges in piperidine derivatives have been reported, yielding ketones or carboxylic acids depending on the substrate .

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO/HSO | Reflux, 12h | Ketone intermediate |

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring can undergo electrophilic substitution at the unsubstituted 3- or 5-positions. For instance:

Reaction (Nitration) :

Pyrazole nitration typically occurs at the β-position (C-3 or C-5) under acidic conditions .

| Electrophile | Conditions | Position | Reference |

|---|---|---|---|

| HNO/HSO | 0°C, 2h | C-3 |

Alkylation of the Piperidine Nitrogen

The tertiary amine in the piperidine ring can undergo quaternization with alkyl halides:

Reaction :

Quaternization of piperidine derivatives is well-documented, enhancing solubility for pharmaceutical applications .

| Alkylating Agent | Conditions | Product Type | Reference |

|---|---|---|---|

| Methyl iodide | DMF, 60°C, 24h | Quaternary ammonium salt |

Acid-Base Reactions (Salt Formation)

The tertiary amine can form salts with acids, improving crystallinity and stability:

Reaction :

Salt formation with hydrochloric or methanesulfonic acid is common for piperidine-based drugs .

| Acid | Conditions | Application | Reference |

|---|---|---|---|

| Methanesulfonic acid | RT, 1h | Pharmaceutical formulation |

Cycloaddition Reactions

The pyrazole ring may participate in 1,3-dipolar cycloadditions with alkynes or nitrile oxides to form fused heterocycles:

Reaction :

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to functionalize pyrazole-containing compounds .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Phenylacetylene/CuI | MeCN, RT, 3h | 1,2,3-Triazole analog |

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula: CHFN

- Molecular Weight: 215.24 g/mol

- Structure: The compound features a piperidine ring substituted with a difluoromethyl group and a pyrazole moiety, which may contribute to its biological activities.

Medicinal Chemistry

4,4-difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine is being investigated for its potential therapeutic effects. Its structure may influence interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have indicated that compounds with piperidine and pyrazole functionalities exhibit anticancer properties. The difluorinated structure may enhance lipophilicity and bioavailability, leading to improved efficacy in cancer treatment protocols. Research published in peer-reviewed journals suggests that derivatives of this compound could inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

Pharmacology

The compound's unique chemical structure allows it to interact with various receptors and enzymes, potentially leading to the development of new pharmacological agents.

Case Study: Neuropharmacological Effects

Research has shown that piperidine derivatives can act as modulators of neurotransmitter systems. Preliminary investigations into the neuropharmacological effects of this compound suggest it may possess anxiolytic or antidepressant properties. Further studies are required to elucidate its mechanism of action and therapeutic potential.

Material Sciences

In addition to biological applications, this compound may also find use in material sciences due to its fluorinated structure, which can impart unique properties such as increased thermal stability and chemical resistance.

Case Study: Polymer Development

Fluorinated compounds are often utilized in the synthesis of high-performance polymers. The incorporation of this compound into polymer matrices could enhance mechanical properties and resistance to solvents, making them suitable for various industrial applications.

Mecanismo De Acción

The mechanism by which 4,4-difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group and the pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes or receptors, modulating their activity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with three pharmacologically relevant analogs, focusing on structural features, target engagement, and PK properties.

Table 1: Structural and Functional Comparison

Key Findings:

Fluorination Strategy: Both 4,4-difluoro-piperidine and VU6004256 utilize difluoro substitutions to reduce oxidative metabolism, enhancing half-life and CNS exposure. This aligns with trends in fluorinated CNS drug design . In contrast, PF-06767832 and MIPS1780 lack fluorine but employ heterocyclic substituents (thiazole, pyrimidinone) for target affinity and solubility .

Substituent Impact on Target Selectivity: The (1-methylpyrazol-4-yl)methyl group in the target compound is structurally analogous to pyrazole-containing motifs in VU6004256 and MIPS1780, which are critical for M1 mAChR binding . VU6004256’s pyridine-pyrazole hybrid substituent confers superior potency (>10-fold vs. non-fluorinated analogs) but introduces synthetic complexity .

Pharmacokinetic Trade-offs: While 4,4-difluoro-piperidine lacks explicit PK data in the provided evidence, its fluorinated piperidine core is expected to improve metabolic stability over non-fluorinated analogs like MIPS1780, which rely on hydroxyl groups for solubility . VU6004256 demonstrates balanced PK with a hydroxycyclohexyl group mitigating excessive lipophilicity from fluorination .

Research Implications and Limitations

- SAR Insights : The target compound’s simplicity (piperidine + pyrazole) offers a versatile scaffold for structure-activity relationship (SAR) studies, particularly in optimizing M1 mAChR affinity without the complexity of larger heterocycles .

- Data Gaps : Direct pharmacological data (e.g., IC50, brain-to-plasma ratio) for This compound are absent in the provided evidence. Further studies are needed to validate its target engagement and PK profile.

Actividad Biológica

4,4-Difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine is a synthetic organic compound with significant potential in medicinal chemistry and biological research. This article provides a detailed examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluoromethyl group and a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 215.24 g/mol. The unique structure contributes to its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group and the pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity effectively.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies on pyrazole derivatives have shown promising activity against various viral targets, suggesting that this compound may have similar efficacy .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown potential against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Anticancer Activity

In vitro studies suggest that this compound could inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. Specific pathways involved include the modulation of signaling cascades associated with cell survival and growth .

Comparative Studies

To better understand the unique properties of this compound, comparative studies with similar compounds are essential.

Case Studies

Case Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of pyrazole derivatives found that compounds structurally similar to this compound exhibited significant inhibition against viral replication in cell cultures. The EC50 values ranged from 0.02 to 0.35 μM depending on the specific viral strain tested .

Case Study 2: Anticancer Potential

In another study focusing on anticancer activity, researchers evaluated various piperidine derivatives for their ability to induce apoptosis in breast cancer cell lines. The results indicated that compounds with a difluoromethyl substituent showed enhanced cytotoxicity compared to their non-fluorinated counterparts, highlighting the importance of fluorination in enhancing biological activity .

Q & A

Q. What are the established synthetic routes for 4,4-difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce fluorine atoms on the piperidine ring.

- Mannich reaction or alkylation to attach the pyrazole-methyl moiety. For example, analogous compounds (e.g., trifluoromethyl-piperidine derivatives) are synthesized via coupling of pre-functionalized pyrazole and piperidine intermediates under inert conditions (e.g., THF, CuI catalysis) .

- Optimization : Yield is highly sensitive to temperature (reflux vs. ambient) and stoichiometry. For instance, excess pyrazole derivatives (1.2 equiv.) improve coupling efficiency .

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

Methodological Answer:

- NMR :

- ¹H NMR : Peaks at δ 3.8–4.2 ppm (piperidine CH₂ adjacent to N) and δ 7.2–7.5 ppm (pyrazole protons) confirm structural integration .

- ¹⁹F NMR : Two distinct signals near -120 ppm (CF₂) validate difluoro substitution .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 257 [M+H]⁺) and fragmentation patterns (loss of CH₂-pyrazole moiety) are diagnostic .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrazole-methyl group influence the compound’s interactions with biological targets?

Methodological Answer:

- Computational Modeling : Density Functional Theory (DFT) calculations reveal that the methyl group on pyrazole enhances hydrophobic interactions with receptor pockets (e.g., kinase active sites).

- Comparative Studies : Analogues lacking the methyl group (e.g., 1H-pyrazol-4-yl derivatives) show reduced binding affinity (ΔG = -2.3 kcal/mol vs. -4.1 kcal/mol) .

- Experimental Validation : Surface Plasmon Resonance (SPR) or ITC assays quantify binding kinetics under varying substituent conditions .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

- Assay Standardization : Use pharmacopeial reference standards (e.g., USP-grade buffers, pH 6.5 ammonium acetate) to minimize variability .

- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and validate cell-line viability via MTT assays.

- Meta-Analysis : Cross-reference datasets from PubChem and EPA DSSTox to identify outliers or batch-specific anomalies .

Q. What computational strategies predict the compound’s metabolic stability and reactivity in biological systems?

Methodological Answer:

- AI-Driven Simulations : Tools like COMSOL Multiphysics model reaction kinetics (e.g., cytochrome P450-mediated oxidation) using parameters like logP and H-bond donor count .

- In Silico Metabolism : Software such as MetaSite predicts major metabolites (e.g., hydroxylation at the piperidine C4 position) .

- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes, t₁/₂ measurements) .

Q. How does the difluoro substitution impact the compound’s physicochemical properties compared to non-fluorinated analogues?

Methodological Answer:

- Lipophilicity : Fluorination increases logP by ~0.5 units, enhancing membrane permeability (measured via PAMPA assays) .

- Conformational Analysis : X-ray crystallography (e.g., analogues with 4-fluorophenyl groups) shows that CF₂ groups restrict piperidine ring puckering, stabilizing bioactive conformations .

Q. What strategies mitigate side reactions during large-scale synthesis (e.g., di-alkylation or ring-opening)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.